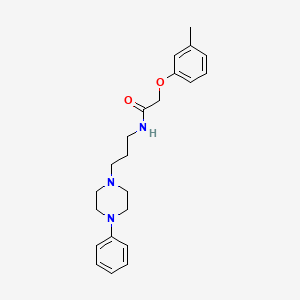
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide" is a derivative within a class of compounds that have been synthesized for various biological activities. These activities range from anticonvulsant effects in epilepsy models to agonistic activity on adrenergic receptors, which could be beneficial in treating obesity and type 2 diabetes. Additionally, some derivatives have shown inhibitory effects on bacteria and algae, as well as potential as peripheral benzodiazepine receptor ligands and enzyme inhibitors .
Synthesis Analysis
The synthesis of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves alkylation reactions of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . Other derivatives, such as those with a phenoxypropanolamine moiety, are prepared to target specific biological activities, like agonistic activity against β3-adrenergic receptors . The synthesis process is crucial as it allows for the introduction of various substituents that can significantly alter the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of these acetamide derivatives is characterized by the presence of a phenylpiperazine moiety, which is a common feature in many biologically active compounds. The variability of substituents, particularly at the phenyl ring of the acetamide moiety, plays a significant role in determining the affinity and selectivity of these compounds towards different biological targets . The structure-activity relationship (SAR) studies indicate that certain core fragments, such as the pyrrolidine-2,5-dione core, are essential for the anticonvulsant activity .
Chemical Reactions Analysis
The chemical reactivity of these acetamide derivatives is largely influenced by the functional groups present in their structure. For instance, the presence of an amino group in the thiazolyl moiety allows for further chemical modifications, which can lead to the synthesis of compounds with selective activity towards β3-adrenergic receptors . Similarly, the introduction of a cyano group in the pyrazolyl moiety can lead to compounds with significant bioactivity against bacteria and algae .
Physical and Chemical Properties Analysis
The physical and chemical properties of these acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of different substituents can also influence the lipophilicity of the compounds, which is an important factor in their ability to cross biological membranes and reach their target sites .
科学的研究の応用
Design and Synthesis Applications
One primary application of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide derivatives lies in their design and synthesis for various biological purposes. For instance, novel derivatives have been designed and synthesized, aiming for applications in biological evaluation such as antioxidant, analgesic, and anti-inflammatory activities. These compounds have been characterized structurally and evaluated for their potential in various biological assays, demonstrating their importance in medicinal chemistry research for the development of new therapeutic agents (Yang Jing, 2010); (P. Nayak et al., 2014).
Biological Activity Evaluation
These compounds have also been synthesized and evaluated for antimicrobial and anticholinesterase activities, highlighting their potential in addressing infectious diseases and disorders associated with the nervous system. Despite expectations, some compounds showed weak acetylcholinesterase inhibitory activities but significant antifungal activity, especially against Candida parapsilosis, indicating their potential use in treating fungal infections and exploring their role in neurodegenerative disease management (L. Yurttaş et al., 2015).
Neuropharmacological Characterization
Furthermore, N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide derivatives have been characterized for their neuropharmacological profile, particularly in the context of serotonin receptor inverse agonism and α2-adrenoceptor antagonism. This extensive characterization underscores their potential as antidepressants, showcasing their diverse neurochemical and behavioral effects, including effects on mood, cognitive performance, and sleep architecture, without significant side effects on body weight or sexual behavior (A. Dekeyne et al., 2012).
Chemoselective Synthesis
The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide, a related compound, has been explored for its potential in the natural synthesis of antimalarial drugs, demonstrating the versatility of these compounds in synthetic chemistry and their potential applications in developing treatments for various diseases (Deepali B Magadum & G. Yadav, 2018).
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-19-7-5-10-21(17-19)27-18-22(26)23-11-6-12-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBMNPAJQMBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)
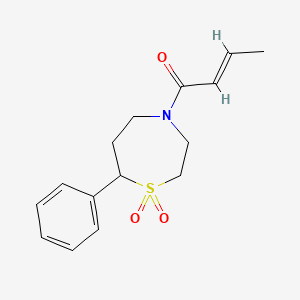
![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)
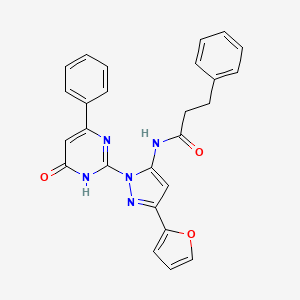
![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)
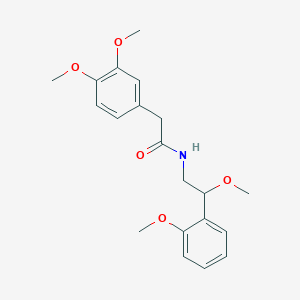

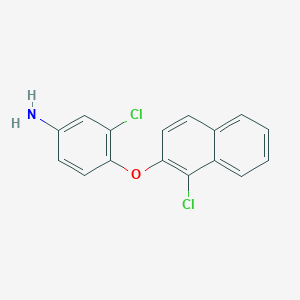
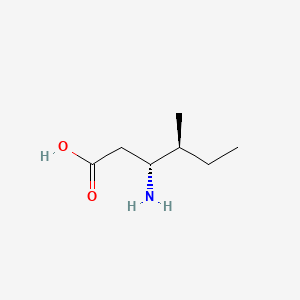
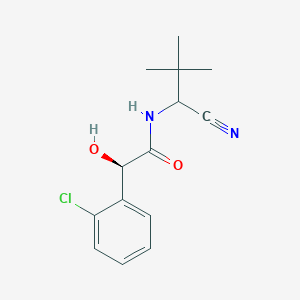
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)
![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)
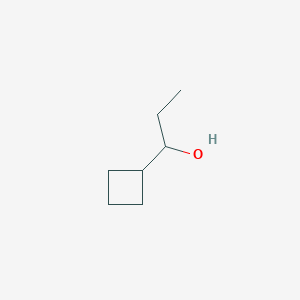
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)